Ethyl 8-fluoro-6,6-dioxo-2-oxa-6lambda6-thiaspiro[3.4]octane-8-carboxylate
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Overview
Description
Ethyl 8-fluoro-6,6-dioxo-2-oxa-6lambda6-thiaspiro[3.4]octane-8-carboxylate is a synthetic organic compound with a unique spiro structure. This compound is characterized by the presence of a fluorine atom, an oxo group, and a thiaspiro ring system, making it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 8-fluoro-6,6-dioxo-2-oxa-6lambda6-thiaspiro[3.4]octane-8-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of a suitable fluorinated precursor with a thiaspiro compound under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve the desired product with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized to ensure consistent quality and efficiency, often incorporating advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Ethyl 8-fluoro-6,6-dioxo-2-oxa-6lambda6-thiaspiro[3.4]octane-8-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert oxo groups to hydroxyl groups.
Substitution: The fluorine atom in the compound can be substituted with other halogens or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution Reagents: Halogenating agents, nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols.
Scientific Research Applications
Ethyl 8-fluoro-6,6-dioxo-2-oxa-6lambda6-thiaspiro[3.4]octane-8-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 8-fluoro-6,6-dioxo-2-oxa-6lambda6-thiaspiro[3.4]octane-8-carboxylate involves its interaction with specific molecular targets. The fluorine atom and oxo groups play a crucial role in its reactivity and binding affinity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Ethyl 8-fluoro-6,6-dioxo-2-oxa-6lambda6-thiaspiro[3.4]octane-8-carboxylate can be compared with other spiro compounds and fluorinated organic molecules. Similar compounds include:
- 8-fluoro-2-oxa-6-thiaspiro[3.4]octane-8-carboxylic acid
- Ethyl 8-fluoro-2-oxa-6-thiaspiro[3.4]octane-8-carboxylate
These compounds share structural similarities but differ in their functional groups and reactivity, highlighting the unique properties of this compound.
Properties
IUPAC Name |
ethyl 8-fluoro-6,6-dioxo-2-oxa-6λ6-thiaspiro[3.4]octane-8-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13FO5S/c1-2-15-7(11)9(10)6-16(12,13)5-8(9)3-14-4-8/h2-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNRLQZWFVPRQKT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CS(=O)(=O)CC12COC2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13FO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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